molecular formula C14H22N4O B13710216 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine

2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine

Cat. No.: B13710216
M. Wt: 262.35 g/mol
InChI Key: KGZWTTDQLMXLKR-UHFFFAOYSA-N
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Description

2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and a piperazine ring at position 3. The piperazine moiety is further modified with 2,2-dimethyl and oxetan-3-yl groups. The oxetane group is notable for enhancing metabolic stability and solubility, while the dimethyl substituents may influence steric interactions in binding pockets .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C14H22N4O/c1-14(2)10-17(12-8-19-9-12)5-6-18(14)11-3-4-13(15)16-7-11/h3-4,7,12H,5-6,8-10H2,1-2H3,(H2,15,16)

InChI Key

KGZWTTDQLMXLKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C2=CN=C(C=C2)N)C3COC3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine typically involves:

  • Preparation or procurement of the aminopyridine core with appropriate leaving groups or reactive sites at position 5.
  • Synthesis or use of 1-(oxetan-3-yl)piperazine as a key building block.
  • Coupling of the aminopyridine and the substituted piperazine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Installation of the gem-dimethyl groups on the piperazine ring either before or after coupling.

Synthesis of 1-(Oxetan-3-yl)piperazine

1-(Oxetan-3-yl)piperazine is a crucial intermediate, synthesized and characterized with documented yields and conditions:

Yield Reaction Conditions Experimental Notes
89% Potassium carbonate, 1-methyl-pyrrolidin-2-one solvent, 100°C, inert atmosphere, overnight Reaction of 1-(oxetan-3-yl)piperazine with aryl halides; extraction and purification by silica gel chromatography
~90% Potassium carbonate, N,N-dimethylformamide solvent, 100°C, 16 hours Reaction with 1-fluoro-2-methoxy-4-nitrobenzene; workup includes ethyl acetate extraction and drying

These procedures demonstrate robust nucleophilic substitution conditions suitable for coupling with pyridine derivatives.

Coupling to Pyridine Core

The pyridine core substituted at the 5-position with a suitable leaving group (e.g., halogen) can be coupled with 1-(oxetan-3-yl)piperazine through:

Installation of Gem-Dimethyl Substituents on Piperazine

The gem-dimethyl groups (two methyl groups on the same carbon adjacent to the piperazine nitrogen) can be introduced by:

  • Starting from 2,2-dimethyl-substituted piperazine derivatives , which can be prepared by alkylation of piperazine with suitable alkyl halides containing gem-dimethyl groups.

  • Alternatively, multi-step synthetic routes involving functional group transformations on the piperazine ring before coupling with the pyridine core.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1-(Oxetan-3-yl)piperazine synthesis Potassium carbonate, NMP, inert atmosphere 1-methyl-pyrrolidin-2-one (NMP) 100°C 89 Overnight reaction, inert atmosphere
Coupling with pyridine core Potassium carbonate base, aryl halide substrate DMF or NMP 100°C 54–77 SNAr or Buchwald–Hartwig amination
Palladium-catalyzed amination Pd catalyst, base (e.g., potassium carbonate) Polar aprotic solvents 80–110°C 55–77 Requires optimized ligand and catalyst system
Installation of gem-dimethyl groups Alkylation with gem-dimethyl alkyl halides Various Ambient to reflux Variable May require protection/deprotection steps

Research Findings and Optimization Insights

  • The oxetane ring serves as a conformational and basicity control element, improving metabolic stability and solubility without compromising potency.

  • The piperazine ring substitution pattern, including gem-dimethyl groups, influences binding affinity and pharmacokinetic properties by increasing steric bulk and modulating three-dimensionality.

  • The Buchwald–Hartwig amination is a preferred method for coupling due to its versatility and moderate to high yields, although nucleophilic aromatic substitution remains viable for electron-deficient pyridine derivatives.

  • Reaction conditions such as solvent choice (NMP, DMF), base (potassium carbonate), temperature (~100°C), and inert atmosphere are critical for optimal yields and purity.

  • Purification typically involves extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate or magnesium sulfate, and silica gel chromatography with methanol/dichloromethane mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound A (L745870) Compound C (Thiadiazole)
Core Structure 2-Aminopyridine + substituted piperazine Pyrrolopyridine + chlorophenyl Thiadiazole-thiazolidinone
Key Substituents Oxetan-3-yl, 2,2-dimethyl 4-Chlorophenyl Substituted benzyl
Biological Activity Potential CNS receptor modulation (inferred) Dopamine D4 antagonism Antibacterial
Metabolic Stability High (oxetane) Moderate Low (ester hydrolysis)
Synthetic Route Nucleophilic substitution Suzuki coupling Cyclization

Research Findings and Implications

  • Structural Advantages : The oxetane and dimethyl groups in the target compound may confer superior pharmacokinetic properties (e.g., solubility, half-life) compared to analogues with halogens or aryl groups .
  • Activity Gaps : Unlike thiadiazole derivatives (Compound C), the target compound lacks demonstrated antimicrobial efficacy, suggesting a need for targeted biological screening .
  • Synthesis Challenges : The steric bulk of 2,2-dimethylpiperazine may require optimized coupling conditions compared to simpler piperazines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step routes involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridine core, followed by piperazinyl group functionalization. For example, 2-aminopyridine derivatives are often synthesized using halogenated precursors coupled with boronic acids under inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄ . Optimization includes adjusting solvent polarity (e.g., THF/DMF mixtures), temperature (60–100°C), and catalyst loading (1–5 mol%). Post-synthetic modifications, such as oxetan-3-yl group incorporation, may require protective group strategies (e.g., Boc protection) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its purity?

  • Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.5–9.5 ppm for aromatic protons) , high-resolution mass spectrometry (HRMS) for molecular ion validation, and HPLC (C18 columns, acetonitrile/water mobile phases) for purity assessment (>95%). For stereochemical analysis, 2D NMR techniques (COSY, NOESY) can resolve conformational ambiguities in the piperazinyl and oxetane rings .

Q. How does the presence of the 2,2-dimethyl-4-(oxetan-3-yl)piperazinyl moiety influence solubility and stability in aqueous media?

  • Answer : The dimethyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. The oxetane ring introduces moderate polarity, balancing solubility in polar solvents (e.g., DMSO). Stability studies under varying pH (1–10) and temperatures (25–40°C) using UV-Vis spectroscopy or LC-MS can identify degradation pathways (e.g., oxetane ring opening under acidic conditions) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results between in vitro cellular assays and in vivo models for this compound?

  • Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). For instance, hepatic metabolism via cytochrome P450 enzymes may generate inactive metabolites in vivo. Strategies include metabolite identification (LC-MS/MS) and prodrug design to enhance stability. Comparative studies using isotopic labeling (e.g., ¹⁴C) can track biodistribution and metabolic pathways .

Q. How can computational modeling predict the impact of the oxetan-3-yl group on receptor binding affinity and selectivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (NAMD/GROMACS) can model interactions with target receptors (e.g., GPCRs or kinases). The oxetan-3-yl group’s constrained geometry may limit conformational flexibility, enhancing selectivity for sterically restricted binding pockets. Free energy perturbation (FEP) calculations quantify binding energy differences between oxetane and alternative substituents (e.g., tetrahydrofuran) .

Q. What experimental approaches resolve structural ambiguities in analogs with modified piperazinyl or pyridine substituents?

  • Answer : X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For amorphous analogs, dynamic nuclear polarization (DNP)-enhanced NMR improves sensitivity for low-abundance conformers. Comparative studies with truncated analogs (e.g., removing the oxetane ring) can isolate the contribution of specific substituents to bioactivity .

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s pharmacokinetic profile?

  • Answer : The dimethyl groups increase steric hindrance, potentially reducing metabolic oxidation by enzymes like CYP3A4. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic stability. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion, while Caco-2 cell models evaluate active transport mechanisms .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst) and identify optimal conditions .
  • Data Contradiction Analysis : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
  • Safety Handling : While commercial safety data are excluded, standard precautions for pyridine derivatives (e.g., glove boxes, fume hoods) are recommended during synthesis .

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